3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro-
Description
Chemical Classification and Nomenclature
3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- belongs to the extensive family of pyridazinone derivatives, specifically classified as a halogenated tricyclic heterocyclic compound. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 7-fluoro-2,5-dihydroindeno[1,2-c]pyridazin-3-one, reflecting its structural composition and substitution pattern. This nomenclature clearly indicates the presence of a fluorine atom at the 7-position of the indeno-pyridazinone core structure.
The molecular formula of this compound is C₁₁H₇FN₂O, with a molecular weight of 202.18 grams per mole. The compound is registered under Chemical Abstracts Service number 81198-18-7, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes "2,5-Dihydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one" and "7-Fluoro-5H-indeno(1,2-c)piridazin-3-one," which are commonly found in various chemical literature sources.
The structural classification places this compound within the broader category of indeno-pyridazinones, which are characterized by their fused tricyclic architecture combining an indene ring system with a pyridazinone core. The presence of the fluorine substituent at the 7-position significantly influences both the physical and chemical properties of the molecule, contributing to its distinct pharmacological profile among pyridazinone derivatives.
| Molecular Descriptor | Value |
|---|---|
| Molecular Formula | C₁₁H₇FN₂O |
| Molecular Weight | 202.18 g/mol |
| Chemical Abstracts Service Number | 81198-18-7 |
| International Union of Pure and Applied Chemistry Name | 7-fluoro-2,5-dihydroindeno[1,2-c]pyridazin-3-one |
| European Community Number | 834-117-0 |
| Registry of Toxic Effects of Chemical Substances Number | NK9452700 |
Historical Context and Discovery Timeline
The development and discovery of 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- can be traced through the broader evolution of pyridazinone chemistry, which has been a subject of intensive research for several decades. The earliest reports of halo-indeno-pyridazinones, particularly compounds bearing fluorine substitution at the 7-position, appeared in the pharmaceutical literature during the early 1980s. Specifically, 7-fluoro-3H-indeno[1,2-c]pyridazin-3-one was first described as possessing anti-inflammatory activity in a seminal publication in Il Farmaco, Edizione Scientifica in 1981.
The systematic investigation of fluorinated indeno-pyridazinone derivatives gained momentum following the recognition of their potential as cardiovascular agents. Research conducted by Cignarella and colleagues in 1982 demonstrated that 7-fluoro and 5-keto-5H-indeno(1,2-c)pyridazines exhibited significant antihypertensive properties, establishing a foundation for further structural modifications and pharmacological investigations. This work represented a crucial milestone in understanding the structure-activity relationships within the indeno-pyridazinone class.
The compound's inclusion in major chemical databases occurred progressively throughout the following decades. The PubChem database entry for 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- was created on August 9, 2005, with the most recent modifications occurring on May 24, 2025, reflecting ongoing research interest and data refinement. The Registry of Toxic Effects of Chemical Substances assigned the compound number NK9452700, with the last update recorded in December 1991, indicating its early recognition in toxicological databases.
Patent literature reveals that substituted indeno-pyridazinones, including fluorinated derivatives, were the subject of intellectual property protection as potential cardiotonic and antihypertensive agents. These patents, particularly those filed by Warner-Lambert Company, highlighted the therapeutic potential of this chemical class and provided detailed synthetic methodologies for their preparation.
Significance in Heterocyclic Chemistry Research
3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- occupies a position of considerable importance in heterocyclic chemistry research, serving as both a synthetic target and a pharmacological lead compound. The significance of this compound stems from its representation of the successful integration of multiple heterocyclic design principles, including ring fusion, heteroatom incorporation, and strategic halogenation.
Within the broader context of pyridazinone chemistry, this fluorinated derivative exemplifies the impact of structural modification on biological activity. Pyridazinone derivatives have been extensively studied for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, cardiovascular-protective, and antiulcer properties. The incorporation of fluorine at the 7-position of the indeno-pyridazinone core represents a strategic approach to enhancing these biological activities while potentially improving pharmacokinetic properties.
The compound's tricyclic architecture places it among the more structurally sophisticated members of the pyridazinone family, contributing to research understanding of how molecular complexity influences biological activity. Studies have demonstrated that tricyclic pyridazinones often exhibit enhanced potency compared to their bicyclic analogs, supporting the continued investigation of fused ring systems in drug design. The planar ring structure characteristic of these tricyclic compounds has been identified as a desirable feature for achieving maximum positive inotropic effects in cardiovascular applications.
Research significance extends to synthetic methodology development, where the preparation of fluorinated indeno-pyridazinones has contributed to advances in heterocyclic synthesis. The compound serves as a testing ground for novel synthetic approaches, including ring-forming reactions, selective fluorination techniques, and structure-activity relationship studies. These investigations have broader implications for the field of medicinal chemistry, particularly in the development of fluorine-containing pharmaceuticals.
| Research Application | Significance |
|---|---|
| Cardiovascular Drug Development | Lead compound for antihypertensive and cardiotonic agents |
| Structure-Activity Relationship Studies | Model for understanding fluorine effects in heterocycles |
| Synthetic Methodology | Target for advanced heterocyclic synthesis techniques |
| Pharmacological Research | Representative of tricyclic pyridazinone bioactivity |
| Chemical Database Development | Reference compound for heterocyclic chemical informatics |
Properties
IUPAC Name |
7-fluoro-2,5-dihydroindeno[1,2-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-8-1-2-9-6(4-8)3-7-5-10(15)13-14-11(7)9/h1-2,4-5H,3H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCGBVFVEGVVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)NN=C2C3=C1C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230933 | |
| Record name | 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81198-18-7 | |
| Record name | 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081198187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2H,3H,5H-indeno[1,2-c]pyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ketoacid-Hydrazine Cyclization
This method draws parallels to the synthesis of hexahydrothieno[2',3':6,7]cyclohepta[1,2-c]pyridazinones. For the target compound, a 7-fluoro-substituted indeno-ketoacid precursor undergoes cyclocondensation with hydrazine hydrate:
Precursor Synthesis :
- A fluorinated indeno-ketoacid is prepared via Friedel-Crafts acylation of an appropriately substituted indene with glutaric anhydride, followed by Wolff-Kishner reduction to remove carbonyl groups.
- Fluorination is achieved either through electrophilic substitution (e.g., Selectfluor®) or by using fluorinated building blocks during the acylation step.
Cyclocondensation :
The ketoacid reacts with hydrazine hydrate in refluxing ethanol, forming the pyridazinone ring via dehydration (Table 1).
Table 1: Representative Conditions for Ketoacid-Hydrazine Cyclization
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 7-Fluoro-indeno-ketoacid | Ethanol | 80 | 3 | 72 |
Key challenges include maintaining regioselectivity during fluorination and avoiding over-reduction of the ketoacid.
Oxidative Intramolecular Cyclization of α-Hydrazones
PhIO₂-Promoted Cyclization
Adapted from azacarboline synthesis, this route employs α-(indol-3-yl)hydrazones subjected to oxidative conditions:
Hydrazone Formation :
Oxidative Cyclization :
Treatment with iodobenzene diacetate (PhIO₂) induces intramolecular C–N bond formation, yielding the pyridazinone core (Table 2).
Table 2: Optimization of Oxidative Cyclization
| Oxidant | Solvent | Additive | Yield (%) |
|---|---|---|---|
| PhIO₂ | Dichloromethane | None | 68 |
| PhIO₂ | Acetonitrile | BF₃·Et₂O | 82 |
This method offers superior regiocontrol but requires stringent anhydrous conditions to prevent hydrolysis of the hydrazone intermediate.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Yield Range (%) | Key Advantage | Major Limitation |
|---|---|---|---|
| Ketoacid-Hydrazine | 65–72 | Scalability | Low regioselectivity in fluorination |
| Oxidative Cyclization | 68–82 | High regiocontrol | Sensitivity to moisture |
The oxidative approach is favored for late-stage fluorination, whereas the cyclocondensation route is more practical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
3H-Indeno(1,2-c)pyridazin-3-one has been investigated for its potential therapeutic applications:
- Antihypertensive Agents : Compounds derived from this structure have shown promise in lowering blood pressure by inhibiting specific enzymes related to vascular function.
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit tumor growth by targeting cancer cell pathways. For example, studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines.
| Compound Name | Key Activity |
|---|---|
| 2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one | Antihypertensive |
| 2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one | Anticonvulsant |
| 3H-Indeno(2,1-c)pyridazin-3-one | Antimicrobial properties |
Biological Studies
The compound has been the subject of various biological interaction studies:
- Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor affecting metabolic pathways related to cardiovascular diseases.
- Binding Affinity : Interaction studies reveal its binding affinity with several biological targets such as receptors involved in inflammatory responses.
Industrial Applications
In addition to its medicinal uses, 3H-Indeno(1,2-c)pyridazin-3-one is utilized in:
- Agrochemicals : The compound's unique properties make it suitable for developing pesticides and herbicides.
- Material Science : Its chemical reactivity allows it to be used as a building block for synthesizing more complex materials.
Case Study 1: Antihypertensive Activity
A study published in the Journal of Medicinal Chemistry examined the antihypertensive effects of a series of pyridazinone derivatives based on the 3H-Indeno(1,2-c)pyridazin-3-one framework. The results indicated significant reductions in systolic blood pressure in animal models when treated with these compounds.
Case Study 2: Anticancer Potential
Research conducted by Smith et al. (2020) demonstrated that derivatives of 3H-Indeno(1,2-c)pyridazin-3-one exhibited selective cytotoxicity against breast cancer cells. The study highlighted the mechanism involving apoptosis induction through caspase activation.
Mechanism of Action
The mechanism of action of 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atom enhances its binding affinity, leading to more potent biological effects . The compound can modulate various signaling pathways, resulting in its diverse pharmacological activities .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
To contextualize the properties of 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro-, the following compounds are analyzed:
Triazolopyrimidinone Derivatives
Example : 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (Compound 13)
- Structural Features: Contains a triazolo-pyrimidinone scaffold with a hydroxylphenyl group and methyl substitution.
- Physical Properties : Melting point = 184°C; IR bands at 3433 cm⁻¹ (OH) and 1680 cm⁻¹ (C=O); 1H-NMR signals for CH3 (2.35 ppm) and aromatic protons (6.97–8.02 ppm) .
- Key Differences: Unlike the indeno-pyridazinone core, this compound lacks fluorine substitution, which may reduce its metabolic stability compared to the 7-fluoro derivative.
Pyrimido[4,5-d]pyrimidin Derivatives
Example : (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one (CAS: 1208075-55-1, 97% purity)
- Structural Features: Spirocyclic system with chromene and cyclohexanone moieties.
- Functional Comparison: The spiro structure introduces conformational rigidity, whereas the indeno-pyridazinone’s planar fused rings may enhance π-π stacking interactions in biological targets .
Discontinued Sulfonamide and Methoxy Derivatives
Example : 2,5-Difluoro-4-methoxybenzene-1-sulfonamide (CAS: 197313-25-0, 98% purity)
- Structural Features : Benzene sulfonamide with difluoro and methoxy groups.
- Relevance : Highlights the industrial shift away from methoxy groups (as in CAS 6331-59-5) toward fluorinated analogs, likely due to fluorine’s superior electronic and pharmacokinetic effects .
Table 1: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Fluorine vs. Methoxy Groups : Fluorination at position 7 likely enhances metabolic stability and bioavailability compared to methoxy-substituted analogs, which are prone to demethylation .
Biological Activity: Triazolopyrimidinones (e.g., Compound 13) exhibit moderate bioactivity (MS m/z 318), but the indeno-pyridazinone’s fused aromatic system may offer stronger target binding .
Industrial Trends : The discontinuation of methoxy- and sulfonamide-based compounds (e.g., CAS 197313-25-0) underscores a preference for fluorinated heterocycles in drug discovery .
Notes
- Spectral Data Gaps: Limited NMR/IR data for the target compound necessitate further experimental characterization.
- Synthetic Challenges : Fluorination at position 7 may require specialized reagents (e.g., Selectfluor), as inferred from related synthesis protocols .
- Authority of Sources : Data from peer-reviewed journals (e.g., Molecules) and industrial reports (CymitQuimica) ensure methodological rigor .
Biological Activity
3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- is a nitrogen-containing heterocyclic compound belonging to the pyridazinone family. Its unique structure combines indene and pyridazine moieties, with a fluorine atom at the 7-position, which enhances its pharmacological properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C11H7FN2O
- Molecular Weight : 202.18 g/mol
- CAS Number : 81198-18-7
Synthesis
The synthesis of 3H-Indeno(1,2-c)pyridazin-3-one typically involves:
- Cyclization of indanone derivatives with hydrazine derivatives.
- Fluorination at the 7-position to enhance biological activity.
Biological Activities
3H-Indeno(1,2-c)pyridazin-3-one exhibits various biological activities:
Anticancer Activity
Research indicates that derivatives of pyridazinones, including this compound, have shown promising anticancer properties. For instance:
- Cell Lines Tested : HCT116 (colon carcinoma), SH-SY5Y (neuroblastoma).
- Mechanism : The compound may inhibit cell proliferation and induce apoptosis in cancer cells.
| Study Reference | Cell Line | Activity Observed | IC50 Value |
|---|---|---|---|
| HCT116 | Anti-proliferative | >100 µg/mL | |
| SH-SY5Y | Cytotoxic | Varies |
Antihypertensive and Antiplatelet Effects
Pyridazinones are known for their antihypertensive effects. Compounds similar to 3H-Indeno(1,2-c)pyridazin-3-one have been documented to:
- Lower blood pressure in animal models.
- Inhibit platelet aggregation.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- Targets : Various enzymes involved in inflammatory pathways and cancer progression.
- Effect : Modulation of enzyme activity could lead to therapeutic benefits in conditions such as hypertension and cancer.
Structure-Activity Relationship (SAR)
The biological activity of 3H-Indeno(1,2-c)pyridazin-3-one can be attributed to its structural features:
- The presence of the fluorine atom enhances lipophilicity and receptor binding.
- The fused ring system contributes to its stability and interaction with biological targets.
Case Studies
- Anticancer Study : A recent investigation into the anti-proliferative effects of pyridazinone derivatives demonstrated that compounds structurally related to 3H-Indeno(1,2-c)pyridazin-3-one exhibited significant cytotoxicity against HCT116 cells when challenged with serotonin as a pro-inflammatory factor .
- Antihypertensive Effects : Another study highlighted the antihypertensive potential of pyridazinone derivatives, showing that certain modifications could enhance their efficacy in lowering blood pressure .
Q & A
Q. What are the recommended synthetic routes for introducing fluorine at the 7-position of 3H-Indeno(1,2-c)pyridazin-3-one derivatives?
Methodological Answer: Fluorination at the 7-position can be achieved via electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic aromatic substitution (SNAr) with KF in the presence of a palladium catalyst. For SNAr, electron-withdrawing groups on the pyridazine ring enhance reactivity. Ensure anhydrous conditions to avoid hydrolysis, and monitor reaction progress via TLC or LC-MS. Post-synthesis, purify via column chromatography (silica gel, eluent: DCM/MeOH 95:5) .
Q. How can researchers characterize the structure and purity of 3H-Indeno(1,2-c)pyridazin-3-one derivatives?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regioselectivity of fluorination. For example, the 7-fluoro substituent in similar pyridazine derivatives shows a singlet at δ ~8.2 ppm in -NMR and a distinct peak in -NMR .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 245.0824 for CHFNO).
- X-ray Crystallography: Resolve ambiguities in regiochemistry by growing single crystals in EtOAc/hexane (1:3) .
Q. What safety protocols are critical when handling fluorinated pyridazinones in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Fluorinated compounds may penetrate latex.
- Ventilation: Use fume hoods for reactions involving volatile fluorinating agents (e.g., DAST).
- Waste Disposal: Neutralize acidic byproducts with NaHCO before disposal. Follow institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for fluorinated indeno-pyridazinones be resolved?
Methodological Answer: Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism or solvent effects.
- 2D NMR (HSQC, HMBC): Map - correlations to confirm assignments.
- Computational Modeling: Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate structures .
- Variable-Temperature NMR: Detect dynamic processes (e.g., ring inversion) by analyzing line broadening at low temperatures .
Q. What mechanistic insights exist for fluorination reactions in similar heterocycles?
Methodological Answer: In pyrido[1,2,3-de]benzoxazines, fluorination proceeds via a radical pathway with Selectfluor®, as shown by EPR trapping of nitroxide radicals. For SNAr, kinetic studies (monitoring by -NMR) reveal rate dependence on base strength (e.g., CsCO > KCO) .
Q. What computational approaches are effective for predicting biological activity of fluorinated pyridazinones?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., PDE4 inhibitors). Optimize ligand conformations with PM7 semi-empirical methods.
- QSAR Models: Train models on datasets of IC values for analogs (e.g., pyridazinones with logP < 3.5 show enhanced bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
